1,2-Diphenylbutane-1,3-dione
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Overview
Description
1,2-Diphenylbutane-1,3-dione, also known as α-phenylbenzoylacetone, is a β-diketone compound characterized by the presence of two phenyl groups attached to a butane-1,3-dione backbone. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylbutane-1,3-dione can be synthesized through several methods, including the Claisen condensation of acetophenone with benzoyl chloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of benzil with acetophenone in the presence of a base like potassium hydroxide. These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylbutane-1,3-dione undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, alcohols, hydrocarbons, and various substituted aromatic compounds .
Scientific Research Applications
1,2-Diphenylbutane-1,3-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-diphenylbutane-1,3-dione involves its ability to interact with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropane-1,3-dione: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
1,4-Diphenylbutane-1,4-dione: Another related compound with different positioning of the carbonyl groups, affecting its chemical behavior and uses.
Uniqueness
1,2-Diphenylbutane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
13148-19-1 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1,2-diphenylbutane-1,3-dione |
InChI |
InChI=1S/C16H14O2/c1-12(17)15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
CMLIMJTZVBNQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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